molecular formula C14H20FNO B3574393 2-(4-fluorophenyl)-N,N-dipropylacetamide

2-(4-fluorophenyl)-N,N-dipropylacetamide

Cat. No.: B3574393
M. Wt: 237.31 g/mol
InChI Key: HGPDNGAOACSKAA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N,N-dipropylacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a derivative of the phenylacetamide class, it shares a structural foundation with compounds that have demonstrated significant biological activity. Scientific literature indicates that closely related phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising cytotoxic effects against specific cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7) . The presence of the 4-fluorophenyl group is a common pharmacophore in drug design, often used to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The specific research value of this compound may be explored in its role as a chemical intermediate or a building block for the synthesis of more complex molecules. The dipropylacetamide moiety is a feature found in other bioactive molecules, suggesting potential applications in developing compounds for neurological or oncological research . Researchers are encouraged to investigate its full mechanism of action, which may involve interactions with various enzymatic pathways or cellular receptors. This product is intended for research applications as a standard or intermediate in laboratory settings. Please note: This product is provided "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-(4-fluorophenyl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDNGAOACSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N,N-dipropylacetamide typically involves the reaction of 4-fluoroaniline with propylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(4-fluorophenyl)-N,N-dipropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Modifications Molecular Weight (g·mol⁻¹) Key Properties/Applications References
2-(4-Fluorophenyl)-N,N-dipropylacetamide Base structure: 4-fluorophenyl, dipropylamide ~293.4 TSPO ligand precursor, PET tracer design
[18F]BS224 Imidazo[1,2-a]pyridine core with 6,8-dichloro and 4-fluorophenyl 477 (unlabeled) High TSPO binding (Ki = 0.51 nM); PET imaging of neuroinflammation
CB86 4-Chlorophenyl, imidazo[1,2-a]pyridine core ~408.3 TSPO ligand; lower cytotoxicity than CB256
Alpidem 4-Chlorophenyl, imidazo[1,2-a]pyridine core 404.3 Anxiolytic drug; discontinued due to hepatotoxicity
GMA 10 Pyrazolo[1,5-a]pyrimidine core, 5,7-diethyl groups 433.22 (M+Na) In vitro characterization for kinase inhibition
2-(3-Acetamidophenyl)-N,N-dipropylacetamide 3-Acetamidophenyl substitution 276.4 Intermediate in organic synthesis; lacks fluorophenyl group

Key Findings

Halogen Substitution Effects: Fluorine vs. Chlorine: Fluorine substitution (as in this compound) improves metabolic stability and binding affinity compared to chlorinated analogs like CB85. However, chlorine in Alpidem enhances lipophilicity, contributing to its brain permeability but also hepatotoxicity . Positional Effects: The 4-fluorophenyl group in [18F]BS224 confers higher TSPO specificity (Ki = 0.51 nM) than non-fluorinated TSPO ligands .

Core Structure Modifications :

  • Imidazopyridine or pyrazolopyrimidine cores (e.g., in [18F]BS224, GMA 10) enhance target engagement due to planar aromatic systems that facilitate π-π interactions with TSPO .
  • Ethyl or methoxy substituents (e.g., GMA 10’s 5,7-diethyl groups) may alter pharmacokinetics by reducing metabolic clearance .

Cytotoxicity and Selectivity :

  • CB256 (a chlorophenyl analog of CB86) exhibits 75-fold higher cytotoxicity than CB86, suggesting fluorophenyl groups reduce off-target effects .
  • Alpidem’s imidazopyridine core and chlorophenyl groups led to unintended hepatotoxicity, highlighting the need for fluorine’s metabolic advantages .

Pharmacological Data

  • GMA 10 : NMR data (δ 7.93–7.70 ppm for aromatic protons) and mass spectrometry (m/z 433.22) confirm structural integrity, though in vitro efficacy data remain unpublished .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structural integrity and purity of 2-(4-fluorophenyl)-N,N-dipropylacetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and propyl chains (δ ~0.8–1.6 ppm for CH3_3/CH2_2 groups). Coupling constants in 19^{19}F NMR can confirm para-substitution .
  • Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion ([M+H]+^+) matches the theoretical mass and detects fragmentation patterns .

Q. What synthetic routes are commonly employed for synthesizing this compound?

  • Methodological Answer :

  • Step 1 : Prepare the fluorophenyl precursor via Friedel-Crafts acylation or Suzuki coupling to introduce the 4-fluorophenyl group .
  • Step 2 : React 2-chloro-N-(4-fluorophenyl)acetamide with dipropylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) to substitute chlorine with dipropylamine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF to enhance nucleophilic substitution kinetics. Avoid protic solvents to minimize side reactions .
  • Catalysis : Add catalytic KI (1–5 mol%) to accelerate halogen exchange in SN2 reactions .
  • Temperature Control : Maintain reflux at 80–100°C for 12–24 hours to ensure complete substitution .
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .

Q. What crystallographic methods resolve molecular packing and intermolecular interactions in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determine bond lengths (e.g., C-F ~1.35 Å) and angles. Intramolecular C–H···O interactions stabilize the acetamide moiety .
  • Hydrogen Bonding Analysis : Identify N–H···O hydrogen bonds (2.8–3.0 Å) between acetamide groups, influencing crystal packing .
  • Data Validation : Compare experimental parameters (e.g., torsion angles) with computational models (DFT) .

Q. How can in silico modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., enzymes with fluorophenyl-binding pockets). Validate with RMSD values (<2.0 Å) .
  • QSAR Studies : Corrogate substituent effects (e.g., fluorine’s electronegativity) on bioactivity using descriptors like logP and polar surface area .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} curves to confirm potency thresholds across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluorophenyl)-N,N-dipropylacetamide
Reactant of Route 2
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2-(4-fluorophenyl)-N,N-dipropylacetamide

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